Amine Basicity Shift vs. Non-Fluorinated Analog
The predicted pKa of the pyridine-3-amine conjugate acid in 5-fluoro-6-(4-morpholinyl)-3-pyridinamine is 4.06 ± 0.10, compared with 6.48 ± 0.10 for the non-fluorinated 6-morpholinopyridin-3-amine . This represents a 2.42-log-unit reduction in basicity driven by the inductive electron withdrawal of the 5-fluoro substituent. The chloro analog (5-chloro-6-morpholinopyridin-3-amine) exhibits an intermediate pKa of 4.78 ± 0.10, placing the fluoro compound 0.72 log units more acidic than the chloro variant .
| Evidence Dimension | Predicted pKa (conjugate acid of pyridine-3-amine) |
|---|---|
| Target Compound Data | pKa = 4.06 ± 0.10 |
| Comparator Or Baseline | 6-Morpholinopyridin-3-amine (H at 5-position): pKa = 6.48 ± 0.10; 5-Chloro-6-morpholinopyridin-3-amine: pKa = 4.78 ± 0.10 |
| Quantified Difference | ΔpKa (F vs. H) = 2.42 units; ΔpKa (F vs. Cl) = 0.72 units |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs Percepta or equivalent algorithm |
Why This Matters
A pKa shift of >2 log units alters the amine protonation fraction at pH 7.4 from ~11% (non-fluorinated) to <0.05% (fluorinated), directly affecting aqueous solubility, passive membrane permeability, and nucleophilic reactivity in subsequent derivatization steps.
